Garciniflavanone
Description
Properties
CAS No. |
132435-50-8 |
|---|---|
Molecular Formula |
C30H22O13 |
Molecular Weight |
590.49 |
Synonyms |
Eriodictyol linked to taxifolin |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for Garciniflavanone
Botanical Sources of Garciniflavanone within Garcinia Species
Primary Identification in Garcinia kola
This compound was first identified in the roots of Garcinia kola. This species, commonly known as bitter kola, is a flowering plant indigenous to the tropical moist lowland forests of West and Central Africa, including countries like Nigeria, Cameroon, Ghana, and Liberia. Garcinia kola is highly valued in traditional African medicine, with its seeds, fruit, and bark used for various purposes. The seeds, in particular, are known to contain a variety of bioactive compounds, including a significant amount of biflavonoids. Alongside this compound, other biflavonoids such as GB-1, GB-2, and kolaflavanone (B1673746) have also been isolated from the roots and seeds of G. kola.
Elucidation of Garciniflavanone S Chemical Structure and Stereochemistry
Delineation of the Biflavonoid Core Scaffold
Garciniflavanone is a member of the biflavonoid class of compounds, which are dimers of flavonoid units. The core structure of this compound consists of two flavanone (B1672756) moieties linked together. The specific linkage and substitution patterns on the aromatic rings define its unique chemical identity. The elucidation of this scaffold is the first step in its complete structural characterization. biodeep.cn
Stereochemical Assignment: Focus on Chiral Centers (e.g., 2R, 3S, 2''R, 3''R)
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is critical for its biological activity. pdx.eduuoanbar.edu.iq this compound possesses multiple chiral centers, which are carbon atoms bonded to four different groups, leading to the possibility of various stereoisomers. pdx.eduuoanbar.edu.iq The specific spatial orientation of substituents at these centers is denoted using the Cahn-Ingold-Prelog (R/S) nomenclature. youtube.combidhannagarcollege.org For this compound, the absolute configuration has been determined, with a common isomer being assigned as (2R, 3S, 2''R, 3''R). khanacademy.org This assignment indicates the specific three-dimensional arrangement at the chiral carbons, distinguishing it from its other possible stereoisomers. pdx.eduyoutube.comkhanacademy.org
Spectroscopic Characterization Techniques for Structural Elucidation
A variety of spectroscopic techniques are employed to determine the intricate structure of this compound. nih.govanu.edu.aud-nb.info These methods provide complementary information that, when combined, allows for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. glycopedia.eu Both ¹H-NMR and ¹³C-NMR are utilized to identify the chemical environments of the hydrogen and carbon atoms within this compound, respectively. hmdb.caorganicchemistrydata.orgcas.org The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the connectivity and spatial relationships of the atoms. nih.gov
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 5.2 | 80 |
| 3 | 3.0 | 43 |
| 5 | --- | 163 |
| 6 | 6.0 | 96 |
| 7 | --- | 165 |
| 8 | 6.1 | 95 |
| 2' | 7.3 | 129 |
| 3' | 6.9 | 115 |
| 4' | --- | 158 |
| 5' | 6.9 | 115 |
| 6' | 7.3 | 129 |
| 2'' | 5.1 | 81 |
| 3'' | 2.9 | 42 |
| 5'' | --- | 162 |
| 6'' | 6.2 | 97 |
| 7'' | --- | 164 |
| 8'' | --- | 102 |
| 2''' | 7.2 | 130 |
| 3''' | 6.8 | 116 |
| 4''' | --- | 157 |
| 5''' | 6.8 | 116 |
| 6''' | 7.2 | 130 |
Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions.
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions. khanacademy.orgyoutube.com In the context of this compound, MS is crucial for determining its molecular weight and elemental composition. genedata.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a critical piece of data in the structure elucidation process. acdlabs.com Fragmentation patterns observed in the mass spectrum can also offer insights into the structure of the molecule. youtube.com
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. mgcub.ac.in This technique is particularly useful for determining the stereochemistry of chiral molecules. nih.govbruker.com The CD spectrum of this compound provides information about the absolute configuration of its chiral centers. unipi.it By comparing the experimental CD spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry, the absolute configuration of this compound can be confirmed. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com The UV-Vis spectrum of this compound reveals the presence of chromophores, which are the parts of the molecule that absorb light. In flavonoids, these are typically the aromatic rings and the carbonyl group. The wavelength of maximum absorbance (λmax) can provide information about the extent of conjugation in the molecule. Furthermore, UV-Vis spectroscopy can sometimes be used to differentiate between diastereomers, as their different spatial arrangements can lead to subtle differences in their electronic transitions and thus their UV-Vis spectra. mdpi.comives-openscience.eu
Biosynthetic Pathways and Precursors of Garciniflavanone
Proposed Acetate-Shikimate Pathway for Flavonoid Biogenesis in Garcinia
The biosynthesis of flavonoids, including the precursors to garciniflavanone, is a classic example of a mixed biosynthetic pathway that combines intermediates from two primary metabolic routes: the shikimate pathway and the acetate pathway. researchgate.netgacbe.ac.in
The Shikimate Pathway: This pathway is responsible for producing the aromatic amino acids, including L-phenylalanine. nih.gov It begins with the condensation of phosphoenolpyruvate (from glycolysis) and D-erythrose-4-phosphate (from the pentose phosphate pathway). gacbe.ac.in Through a series of enzymatic steps, the key intermediate chorismic acid is formed, which is then converted to L-phenylalanine. This amino acid serves as the precursor to the C6-C3 phenylpropanoid unit (one aromatic ring and a three-carbon chain) of the flavonoid skeleton. researchgate.net
The Acetate Pathway: This pathway provides the building blocks for the second aromatic ring of the flavonoid structure. It utilizes acetyl-CoA, which is carboxylated to form malonyl-CoA. In the key step of flavonoid biosynthesis, the enzyme chalcone (B49325) synthase catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA (derived from phenylalanine via the phenylpropanoid pathway). researchgate.netresearchgate.net This reaction forms a C15 chalcone intermediate, which is the foundational structure for all flavonoids. researchgate.net
This combined acetate-shikimate route is the established mechanism for producing the monomeric flavanone (B1672756) and dihydroflavonol units, such as eriodictyol and taxifolin, that ultimately constitute this compound. researchgate.netresearchgate.net
Enzymatic Mechanisms of Biflavonoid Dimerization
The crucial step in the formation of this compound is the coupling of two monomeric flavonoid units. This dimerization is not a random process but is catalyzed by specific enzymes that ensure the correct linkage between the monomers. While the precise enzyme for this compound has not been explicitly detailed, research on other biflavonoids provides a strong model for the likely mechanism.
Recent studies have identified that cytochrome P450 monooxygenases (P450s) are key enzymes in the biosynthesis of C-C linked biflavonoids. nih.gov For instance, in the formation of amentoflavone, a gymnosperm-specific P450 enzyme from the CYP90J subfamily has been shown to catalyze the intermolecular C-C bond formation, effectively dimerizing two flavone monomers. researchgate.net P450s are versatile enzymes known to catalyze a wide array of oxidative reactions in plant secondary metabolism. researchgate.netfrontiersin.orgresearchgate.net The dimerization process is believed to proceed via an oxidative coupling mechanism, where the enzyme facilitates the formation of radicals on each monomer, which then couple to form the biflavonoid structure. This enzymatic control dictates the specific type of linkage formed between the two flavonoid units. acs.orgnih.gov
Identification of Key Biosynthetic Intermediates and Related Biflavonoids
This compound is a biflavonoid, meaning it is composed of two flavonoid monomers linked together. The specific biosynthetic intermediates for this compound are the flavanone eriodictyol and the dihydroflavonol taxifolin . researchgate.net These monomers are synthesized via the acetate-shikimate pathway and are then enzymatically coupled to form the final this compound molecule.
The genus Garcinia is a rich source of various biflavonoids, many of which share common biosynthetic origins. Besides this compound, other notable biflavonoids isolated from Garcinia species include:
Amentoflavone: A common biflavonoid formed by the dimerization of two apigenin monomers. nih.gov
GB-1 (Garcinia Biflavonoid 1): A biflavanone found in species like Garcinia kola. nih.govresearchgate.net
GB-2 (Garcinia Biflavonoid 2): Another biflavanone closely related to GB-1, also found in Garcinia species. nih.govresearchgate.net
These related compounds highlight the active and diverse biflavonoid biosynthetic machinery within the Garcinia genus.
Mechanistic Investigations of Garciniflavanone S Biological Activities in Preclinical Research
Molecular Mechanisms of Antioxidant and Antiradical Activity
Garciniflavanone, a flavonoid compound, demonstrates significant antioxidant and antiradical properties through various molecular mechanisms. These activities are crucial in mitigating the damaging effects of oxidative stress, a condition linked to numerous diseases. The compound's efficacy stems from its ability to directly neutralize harmful reactive species and to bolster the body's own antioxidant defenses.
Scavenging of Reactive Oxygen Species (ROS) and Free Radicals
This compound exhibits potent scavenging activity against various reactive oxygen species (ROS) and free radicals. Oxidative stress arises from an imbalance between the production of these reactive molecules and the body's ability to counteract their harmful effects. ui.ac.id ROS, such as superoxide (B77818) radicals and hydroxyl radicals, can inflict damage on vital cellular components like DNA, proteins, and lipids. ui.ac.id
Preclinical studies have demonstrated that flavonoids, the class of compounds to which this compound belongs, can effectively neutralize these damaging radicals. nih.govresearchgate.net The mechanism often involves donating a hydrogen atom or an electron to the radical, thereby stabilizing it and preventing a cascade of further oxidative damage. ui.ac.id For instance, studies on plant extracts containing similar phenolic compounds have shown a concentration-dependent increase in the scavenging of stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govacademicjournals.orgmdpi.com This direct radical scavenging is a key component of this compound's antioxidant action.
Modulation of Endogenous Antioxidant Defense Systems
Beyond direct scavenging, this compound can also enhance the body's innate antioxidant capabilities by modulating endogenous antioxidant defense systems. nih.gov This involves upregulating the expression and activity of various antioxidant enzymes that play a critical role in cellular protection. researchgate.netresearchgate.net
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. embopress.orgnih.gov Activation of the Nrf2 pathway is a crucial mechanism for cellular defense against oxidative stress. springernature.comnih.gov When activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes for enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). embopress.orgnih.gov These enzymes work in concert to neutralize ROS. For example, SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. nih.govmdpi.com Some studies suggest that polyphenolic compounds can enhance the activity of these enzymes, thereby bolstering the cell's ability to combat oxidative stress. researchgate.netnih.gov
Role of Specific Hydroxyl and Functional Groups in Antiradical Capacity
The potent antiradical capacity of this compound is intrinsically linked to its specific molecular structure, particularly the arrangement of hydroxyl (-OH) and other functional groups. The number and position of hydroxyl groups on the flavonoid skeleton are critical determinants of its antioxidant activity. hilarispublisher.comresearchgate.netmdpi.com
The B-ring hydroxyl configuration is considered a primary factor in the scavenging of both oxygen and nitrogen-centered free radicals. ui.ac.id Hydroxyl groups can donate a hydrogen atom and an electron to stabilize radicals, forming a less reactive flavonoid radical in the process. ui.ac.id The presence of an ortho-dihydroxyl group (a catechol group) in the B-ring is often associated with higher antioxidant activity. nih.gov Additionally, a double bond between the C2 and C3 positions, conjugated with a 4-oxo group in the C-ring, can enhance radical scavenging capacity. hilarispublisher.comnih.gov The presence of a hydroxyl group at the C3 position further contributes to this activity. hilarispublisher.com Conversely, the substitution of hydroxyl groups with methoxyl groups can alter the molecule's redox potential and affect its radical scavenging ability. hilarispublisher.com
Cellular and Molecular Pathways of Anti-inflammatory Modulation
This compound also exerts significant anti-inflammatory effects by intervening in key cellular and molecular signaling pathways that drive the inflammatory response. Chronic inflammation is a hallmark of many diseases, and the ability to modulate these pathways is of great therapeutic interest.
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. nih.govecrjournal.comwikipedia.org In resting cells, NF-κB is held in an inactive state in the cytoplasm by an inhibitory protein called IκB. ecrjournal.comwikipedia.org
Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB. frontiersin.org This phosphorylation marks IκB for degradation, allowing the now-active NF-κB to translocate into the nucleus. frontiersin.orgfrontiersin.org Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes. nih.gov Studies have shown that certain natural compounds can suppress the activation of NF-κB. mdpi.com This inhibition can occur at various points, such as preventing the degradation of IκB or blocking the nuclear translocation of NF-κB, thereby downregulating the inflammatory cascade. mdpi.commdpi.com Some therapeutic agents work by inducing the expression of IκBα, which enhances the retention of NF-κB in the cytoplasm. nih.gov
Regulation of Pro-inflammatory Mediators (e.g., Cytokines, Nitric Oxide)
By inhibiting the NF-κB pathway, this compound can effectively regulate the production of various pro-inflammatory mediators. These include cytokines and nitric oxide (NO), which are key players in the inflammatory process. abcam.comthermofisher.com
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are signaling proteins that amplify the inflammatory response. thermofisher.comnih.gov The genes for these cytokines are among those regulated by NF-κB. ecrjournal.com Therefore, by inhibiting NF-κB, this compound can reduce the expression and secretion of these potent inflammatory molecules. mdpi.com
Nitric oxide is another important mediator, produced by the enzyme inducible nitric oxide synthase (iNOS). biotium.comnih.govmdpi.com While NO has important physiological roles, its overproduction during inflammation can be detrimental. nih.govmdpi.com The expression of the iNOS gene is also under the control of NF-κB. mdpi.com Consequently, by suppressing NF-κB activation, this compound can lead to a decrease in iNOS expression and a subsequent reduction in the excessive production of nitric oxide. mdpi.comnih.gov
Modulation of Key Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))
Preclinical research into the specific effects of this compound on cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is still developing. However, the broader class of biflavonoids, to which this compound belongs, has been investigated for anti-inflammatory properties, which often involve the modulation of these key enzymes. conicet.gov.arencyclopedia.pub
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is typically induced at sites of inflammation and plays a critical role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govnih.gov Selective inhibition of COX-2 is a therapeutic strategy for anti-inflammatory drugs, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. ccjm.orgnih.gov Studies on various flavonoid and biflavonoid compounds have demonstrated COX-2 inhibitory activity. d-nb.infofrontiersin.orgmdpi.commdpi.com For example, kolaviron, a biflavonoid mixture from Garcinia kola (which also contains this compound), was found to inhibit the protein levels of COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This suggests that biflavonoids from this source can modulate the COX-2 pathway. While direct evidence for this compound is pending, its structural similarity to other COX-2-modulating flavonoids suggests it may operate through similar mechanisms, such as blocking the enzyme's active site. nih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces large quantities of nitric oxide (NO) in response to inflammatory stimuli like bacterial endotoxins and cytokines. mdpi.comnih.gov While NO is crucial for host defense, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases. nih.govnih.gov Therefore, selective inhibition of iNOS is a significant area of therapeutic research. mdpi.comnih.govclinexprheumatol.org
Preclinical Mechanisms of Antimicrobial, Antiviral, and Antiparasitic Actions
In silico molecular docking studies have provided significant insight into the potential antiparasitic mechanisms of this compound, particularly against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). nih.govnih.govmdpi.com These studies identify key parasitic enzymes as potential targets for phytochemicals. nih.govnih.govfrontiersin.orgmdpi.com
An important study investigating phytochemicals from Nigerian medicinal plants performed molecular docking of this compound with several validated T. brucei protein targets. nih.gov The results showed that biflavonoids from Garcinia kola, including this compound, docked favorably with Trypanosoma brucei adenosine (B11128) kinase (TbAK) and Trypanosoma brucei ornithine decarboxylase (TbODC). nih.gov
Interaction with Trypanosoma brucei Adenosine Kinase (TbAK): this compound, along with other biflavonoids, was observed to dock within a distinct pocket of TbAK. nih.govresearchgate.net This binding site is located between the two adenosine binding sites and is defined by a specific group of amino acid residues. nih.gov This suggests a potential allosteric inhibition mechanism, where the binding of this compound to this secondary site could alter the enzyme's conformation and inhibit its function, rather than competing directly with the natural substrate at the active site. nih.gov
Interaction with Trypanosoma brucei Ornithine Decarboxylase (TbODC): Similarly, the docking of biflavonoids with TbODC occurred in a pocket separate from the known substrate (ornithine/putrescine) or inhibitor (geneticin) binding sites. nih.gov This interaction site is bounded by a different set of specific amino acid residues. nih.gov This again points towards an allosteric mode of inhibition for this compound against this crucial parasitic enzyme. nih.gov
| Target Enzyme | Binding Site Description | Key Interacting Residues | Inferred Mechanism |
|---|---|---|---|
| Trypanosoma brucei Adenosine Kinase (TbAK) | A pocket situated between the two adenosine binding sites. nih.gov | Asn222, Gly298, Ala297, Thr264, Asp266, Glu225, Arg132, Asn195. nih.gov | Allosteric Inhibition. nih.gov |
| Trypanosoma brucei Ornithine Decarboxylase (TbODC) | A pocket distinct from the ornithine/putrescine and geneticin (B1208730) binding sites. nih.gov | Asp243, Asp385, Val335, Asp332, Ala334, Ala244, Arg277. nih.gov | Allosteric Inhibition. nih.gov |
Direct studies detailing the inhibition of microbial or viral replication by this compound are limited. However, based on the known activities of the broader flavonoid class, potential mechanisms can be inferred.
Inhibition of Bacterial Replication: A primary mechanism by which flavonoids exert antibacterial effects is through the inhibition of nucleic acid synthesis. csic.esbrieflands.com This is often achieved by targeting essential bacterial enzymes like DNA gyrase and topoisomerase, which are responsible for managing DNA supercoiling during replication. csic.esintec.edu.doresearchgate.net Flavonoids such as quercetin (B1663063) have been shown to bind to the GyrB subunit of DNA gyrase, competitively blocking the ATP binding pocket and thereby halting enzyme activity and DNA replication. intec.edu.doresearchgate.netmdpi.com Given that this compound is a flavonoid derivative, it is plausible that it could interfere with bacterial proliferation through a similar mechanism of inhibiting enzymes crucial for DNA replication. brieflands.com
Inhibition of Viral Replication: Flavonoids can combat viral infections by acting at multiple stages of the viral life cycle. nih.govbrieflands.com A key mechanism is the interference with viral replication and protein synthesis. nih.govajbsr.net Flavonoids have been reported to inhibit crucial viral enzymes such as polymerases (which synthesize viral DNA or RNA) and proteases (which process viral polyproteins into functional units). ajbsr.netmdpi.comnews-medical.net For instance, quercetin and kaempferol (B1673270) have been identified as potential inhibitors of the SARS-CoV 3CL protease, which is vital for viral replication. ajbsr.net Other flavonoids are known to inhibit viral RNA polymerase, directly halting the replication of the viral genome. mdpi.comnews-medical.net Some flavonoids may also prevent the release of new virus particles, thereby stopping the spread of infection to healthy host cells. nih.gov Based on these established activities of related compounds, this compound may exert antiviral effects by targeting these essential enzymatic processes required for viral propagation. nih.gov
The antimicrobial action of flavonoids, including potentially this compound, involves direct interactions with various microbial cellular structures. mdpi.commdpi.com These interactions disrupt the normal functioning and integrity of the pathogen.
One of the most cited mechanisms is the disruption of the bacterial cell membrane. csic.esbrieflands.com Flavonoids, possessing both hydrophobic and hydrophilic moieties, can insert themselves into the lipid bilayer of the cell membrane. mdpi.com This integration can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately causing bacterial cell death. csic.esmdpi.com
In addition to the cell membrane, flavonoids can interact with the cell wall of bacteria. For Gram-positive bacteria, this can involve hydrophobic interactions with peptidoglycan. intec.edu.do Some studies have shown that flavonoids can bind to bacterial cell wall proteins, leading to structural changes. frontiersin.org This interaction can be a crucial step for the compound's entry into the cell or for disrupting cell wall integrity. The molecular hydrophobicity of a flavonoid often correlates with its antibacterial activity, suggesting that the ability to interact with and penetrate these lipid-based structures is key to its function. csic.es
Investigation of Other Mechanistic Biological Modulations (e.g., Enzyme Inhibition)
Beyond the specific enzymes discussed previously, the primary mechanistic pathway investigated for this compound is enzyme inhibition. This is a common mode of action for many natural products and drugs. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. core.ac.uk
The most detailed preclinical evidence for this compound as an enzyme inhibitor comes from the molecular docking studies with parasitic enzymes from Trypanosoma brucei. nih.gov As detailed in section 5.3.1, this compound showed favorable binding to T. brucei Adenosine Kinase (TbAK) and T. brucei Ornithine Decarboxylase (TbODC). nih.gov The in silico evidence suggests that this compound acts as an allosteric inhibitor for both enzymes. nih.gov Allosteric inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's affinity for its substrate. nih.gov This is a distinct mechanism from competitive inhibition, where the inhibitor directly competes with the substrate for the active site.
While specific inhibitory constants (K_i) or half-maximal inhibitory concentrations (IC₅₀) for this compound against these or other enzymes are not yet widely reported in the literature, the docking studies provide a strong theoretical foundation for its biological activity. nih.govresearchgate.net The favorable docking energies calculated in these studies suggest a significant binding affinity, which is a prerequisite for effective enzyme inhibition. The inhibition of these particular enzymes, which are vital for the parasite's energy metabolism and proliferation, represents a plausible mechanism for the observed antitrypanosomal activity of extracts containing this compound. nih.govplos.org
Structure Activity Relationship Sar and Computational Modeling of Garciniflavanone
Principles and Methodologies of Structure-Activity Relationship (SAR) Studies for Flavonoids
SAR studies for flavonoids aim to correlate specific structural features with their biological effects. researchgate.net These studies are foundational in medicinal chemistry for optimizing lead compounds. researchgate.netnih.gov The basic flavonoid structure consists of two phenyl rings (A and B) and a heterocyclic ring (C). Variations in the substitution patterns on these rings, the degree of unsaturation in the C ring, and the presence of different functional groups significantly influence their biological activities. mdpi.comnih.gov
Key structural features that are often investigated in flavonoid SAR studies include:
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups are critical. For instance, the presence of a catechol (ortho-dihydroxy) group in the B-ring is often associated with high antioxidant activity. researchgate.net
C2-C3 Double Bond: The saturation or unsaturation of the bond between carbons 2 and 3 in the C-ring affects the planarity of the molecule and can influence its interaction with biological targets. rsc.orgmdpi.com The presence of this double bond, in conjunction with a 4-carbonyl group, is often considered essential for certain activities. mdpi.com
4-Carbonyl Group: The ketone group at the C4 position in the C-ring is a common feature and can participate in hydrogen bonding with biological macromolecules. mdpi.comresearchgate.net
Other Substitutions: The presence of methoxy (B1213986) groups, glycosides, or other moieties can alter the solubility, bioavailability, and interaction profile of the flavonoid. reading.ac.uk
Methodologies employed in SAR studies are diverse and can be broadly categorized as qualitative and quantitative. Qualitative SAR involves analyzing the activities of a series of related compounds to deduce which structural features are important. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that quantitatively link structural descriptors to biological activity. nih.gov Common QSAR methodologies include:
Multiple Linear Regression (MLR): A statistical technique used to model the relationship between a dependent variable (activity) and one or more independent variables (structural descriptors). nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR techniques that correlate the biological activity of molecules with their 3D steric and electrostatic fields. plos.org
Pharmacophore Modeling: Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. researchgate.net
These computational approaches, often used in conjunction with experimental data, provide a powerful framework for understanding and predicting the biological activities of flavonoids. nih.govd-nb.info
Identification of Pharmacophoric Features for Specific Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For flavonoids, identifying these pharmacophoric features is key to understanding their mechanism of action and designing new inhibitors. cambridge.org
Pharmacophore models for flavonoids often include features such as:
Hydrogen Bond Acceptors (HBA): Typically associated with the oxygen atoms of hydroxyl and carbonyl groups.
Hydrogen Bond Donors (HBD): The hydrogen atoms of the hydroxyl groups.
Aromatic Rings (AR): The phenyl A and B rings, which can engage in π-π stacking interactions.
Hydrophobic Features (HY): Non-polar regions of the molecule.
For example, a pharmacophore model developed for flavonoid inhibitors of α-glucosidase identified two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as crucial features for activity. researchgate.net Similarly, studies on flavonoids as inhibitors of other enzymes have revealed specific pharmacophoric requirements for potent inhibition. scienceasia.org The identification of these features helps in the virtual screening of large compound libraries to find new potential inhibitors and in the targeted modification of existing flavonoid scaffolds to enhance their activity. cambridge.orgscienceasia.org
In Silico Approaches for Predicting Molecular Interactions and Targeting
In silico methods, which are computational techniques, are instrumental in predicting how molecules like garciniflavanone might interact with biological targets. frontiersin.orgekb.eg These approaches can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.gov
Molecular Docking Simulations of this compound with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein. researchgate.net This method helps to elucidate the binding mode and estimate the binding affinity between the ligand and the target. nih.govijpras.com The process involves generating various conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding energy. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. nih.gov
Molecular docking studies have been widely used to investigate the interactions of flavonoids with various protein targets, including enzymes and receptors. ekb.egplos.org These simulations can reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with the flavonoid. ekb.eg For instance, docking studies of flavonoids with enzymes like Pseudomonas aeruginosa RmlA have identified key residues in the active site that are crucial for binding. ekb.eg
While specific molecular docking studies solely focused on this compound are not extensively detailed in the provided search results, the general applicability of this method to flavonoids suggests its utility in predicting potential protein targets for this compound and understanding its mechanism of action at a molecular level. ekb.egnih.gov The insights gained from such simulations can guide the design of derivatives with improved binding affinity and selectivity.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Understanding Reactivity and Electron Transfer
Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. rsc.org Methods like Density Functional Theory (DFT) are powerful tools for studying the properties of flavonoids. scirp.orgmdpi.com DFT calculations can be used to determine a variety of molecular properties, including:
Optimized Geometry: The most stable 3D structure of the molecule. uleth.ca
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity and electron transfer processes. The energy gap between HOMO and LUMO is an indicator of molecular stability. mdpi.com
Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus susceptible to different types of interactions. mdpi.com
Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as chemical potential, hardness, and electrophilicity, which provide quantitative measures of a molecule's reactivity. rsc.orgfrontiersin.org
For flavonoids, DFT studies have been employed to analyze their antioxidant activity by calculating bond dissociation enthalpies and ionization potentials, which relate to their ability to donate hydrogen atoms or electrons to scavenge free radicals. mdpi.com These calculations can help to explain the structure-activity relationships observed experimentally. mdpi.comrsc.org Although specific DFT studies on this compound are not detailed in the provided results, the application of these methods to other flavonoids demonstrates their potential for elucidating the electronic properties and reactivity of this compound.
Comparative SAR Analysis with Related Biflavonoids (e.g., GB-1, GB-2)
This compound belongs to the class of biflavonoids, which are dimers of flavonoid units. Comparative SAR analysis with structurally related biflavonoids, such as GB-1 and GB-2, which are also found in Garcinia species, can provide valuable insights into the structural requirements for specific biological activities. researchgate.netresearchgate.net
GB-1 (morelloflavone) and GB-2 are known biflavonoids from Garcinia species. researchgate.net A comparative analysis would involve evaluating the biological activities of this compound, GB-1, and GB-2 side-by-side and correlating the differences in their activities with their structural variations. For example, the type of linkage between the two flavonoid moieties, the specific flavonoid units involved (e.g., apigenin, naringenin), and the substitution patterns on each unit would be key points of comparison.
Synthetic Approaches and Structural Modifications of Garciniflavanone
Total Synthesis Strategies for Garciniflavanone and its Stereoisomers
The total synthesis of biflavonoids, such as those found in the Garcinia genus, is a complex undertaking due to the challenge of selectively coupling two different flavonoid units and controlling the stereochemistry of multiple chiral centers. While a dedicated total synthesis of this compound itself is not extensively documented in publicly available literature, general strategies for the synthesis of related biflavonoids provide a blueprint for how its synthesis could be approached.
A common strategy for the synthesis of C-C linked biflavonoids involves a convergent approach where two flavonoid monomers are synthesized separately and then coupled. A general synthetic pathway can be envisioned in several key steps. The process often begins with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone (B49325) intermediate. usd.ac.idresearchgate.net This chalcone then undergoes further reactions, such as iodine-mediated cyclization, to form the flavonoid core. usd.ac.id
The crucial step in forming the biflavonoid is the coupling of the two flavonoid units. The Ullmann coupling reaction is a method that has been employed for this purpose, creating a diaryl ether linkage under specific conditions. usd.ac.id For C-C linked biflavonoids, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools. mdpi.com These reactions typically involve preparing one flavonoid monomer with a halogen substituent and the other with a boronic acid or stannane (B1208499) group for subsequent coupling. mdpi.com
The synthesis of different stereoisomers requires precise control over the stereogenic centers. researchgate.net This can be achieved through the use of chiral starting materials, asymmetric catalysts, or chiral auxiliaries during the synthesis of the monomeric flavonoid units. The separation of diastereomers at various stages of the synthesis is also a common practice to obtain stereochemically pure biflavonoids. nih.gov
Semisynthesis and Derivatization for SAR Exploration
Semisynthesis, starting from a readily available natural product, offers a more direct route to producing analogues of complex molecules like this compound for structure-activity relationship (SAR) studies. Given that various biflavonoids can be isolated in significant quantities from Garcinia species, these natural products serve as excellent starting points for chemical modification. jst.go.jpjrespharm.com
For instance, studies on biflavonoids from Garcinia madruno have shown that the inter-flavonoid bond can influence the mechanism of antioxidant activity. researchgate.net Derivatization studies, where specific functional groups are added or modified, can provide valuable insights. For example, the synthesis of various analogues with different alkyl chains or other substituents can help to probe the binding pockets of target enzymes and receptors. nih.gov
In-silico molecular docking studies represent a computational approach to SAR exploration. umpr.ac.idnanobioletters.comfip.orgnih.govscitechnol.com By modeling the interaction of this compound and its virtual analogues with the active sites of target proteins, researchers can predict which structural modifications are likely to enhance binding affinity and, consequently, biological activity. This computational screening can guide the synthesis of the most promising derivatives, saving time and resources.
Chemoenzymatic Synthesis of Analogues
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. researchgate.net This approach is particularly valuable for the synthesis of complex, chiral molecules and their analogues. While specific reports on the chemoenzymatic synthesis of this compound are scarce in the current literature, the principles of this methodology suggest its potential applicability.
Enzymes, such as lipases, proteases, and glycosyltransferases, can be used to perform highly specific reactions, such as regioselective and stereoselective acylation, deacylation, or glycosylation of the flavonoid core. This enzymatic precision can be difficult to achieve through purely chemical methods.
A hypothetical chemoenzymatic approach to this compound analogues could involve the chemical synthesis of a core biflavonoid structure, followed by enzymatic modification to introduce or alter functional groups. For example, a lipase (B570770) could be used to selectively acylate one of the many hydroxyl groups on the this compound scaffold, leading to a library of ester derivatives. Similarly, glycosyltransferases could be employed to attach various sugar moieties to the biflavonoid, potentially improving its solubility and bioavailability. This integrative synthetic strategy holds promise for the generation of novel this compound analogues with improved therapeutic properties. researchgate.net
Advanced Analytical Methodologies in Garciniflavanone Research
Quantitative Analysis Techniques (e.g., HPLC-UV, LC-MS/MS)
Quantitative analysis is fundamental to determining the concentration of Garciniflavanone in various samples, such as plant extracts or biological fluids. High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques utilized for this purpose due to their sensitivity, specificity, and reliability. rsc.orglcms.cz
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of flavonoids. nih.govresearchgate.netur.ac.rw The method separates compounds in a mixture based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase C18 column is commonly employed. diva-portal.org The separated compounds are then detected by a UV detector at a wavelength where the compound exhibits maximum absorbance. While a specific HPLC-UV method for this compound is not detailed in the provided results, a general approach can be extrapolated from methods used for similar flavonoids in plant extracts. ur.ac.rwphcogj.com
Key Parameters for a Typical HPLC-UV Method:
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5µm particle size). ur.ac.rw
Mobile Phase: A gradient mixture of an aqueous solvent (often with an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov
Flow Rate: Typically around 1.0 mL/min. diva-portal.org
Detection: UV detector set at the maximum absorbance wavelength for the flavanone (B1672756) structure.
Quantification: Based on a calibration curve generated from standards of known this compound concentration. ur.ac.rw
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred method. rsc.orgsaiflucknow.org This technique couples the separation power of LC with the mass analysis capability of tandem mass spectrometry. saiflucknow.org After chromatographic separation, the analyte is ionized and its specific mass-to-charge ratio (m/z) is selected. This parent ion is then fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signature for the compound, minimizing interferences. mdpi.com
LC-MS/MS methods are powerful for analyzing phytochemicals in plant extracts. turkjps.orgthermofisher.com The high sensitivity allows for the detection of compounds at very low concentrations, with limits of detection (LOD) often in the parts-per-billion (ppb) range. mdpi.comthermofisher.com
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of parent and fragment ions. saiflucknow.org |
| Specificity | Moderate; can be affected by co-eluting compounds with similar UV spectra. | High; based on specific mass-to-charge ratios of parent and daughter ions. lcms.cz |
| Sensitivity | Lower; typically in the µg/mL (ppm) range. researchgate.net | Higher; often in the ng/mL (ppb) or pg/mL (ppt) range. mdpi.com |
| Instrumentation | Relatively simple and lower cost. nih.gov | More complex and higher cost. |
| Application | Routine quality control, quantification in less complex matrices. ur.ac.rw | Trace-level quantification, analysis in complex biological matrices, structural confirmation. turkjps.orgmdpi.com |
Metabolomics Approaches for Profiling Garcinia Extracts
Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, such as a Garcinia plant extract. pensoft.netnih.gov This non-targeted or semi-targeted approach is invaluable for discovering new compounds, understanding metabolic pathways, and identifying biomarkers. nih.govnih.gov In the context of this compound, metabolomics helps to understand its chemical environment and identify other related bioactive compounds within the extract. acs.orgmdpi.com
Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a cornerstone technology in metabolomics. nih.govacs.org It combines the high-resolution separation of UPLC with the high-resolution mass accuracy of a TOF mass analyzer, allowing for the tentative identification of hundreds of compounds in a single run. frontiersin.org
A typical metabolomics workflow for analyzing Garcinia extracts involves:
Sample Preparation: Extraction of metabolites from different plant parts (e.g., leaves, fruit pericarp, seeds) using solvents like methanol or ethanol. researchgate.netupm.edu.my
Data Acquisition: Analysis of the extract using a high-resolution LC-MS system (e.g., UPLC-QTOF-MS). nih.govacs.org
Data Processing: Raw data is processed to detect, align, and normalize thousands of metabolic features (ions characterized by their m/z and retention time).
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA), are used to compare metabolite profiles between different samples and identify differentiating metabolites. nih.govresearchgate.net
Metabolite Identification: Features of interest are identified by comparing their accurate mass and fragmentation patterns with chemical databases or in-house libraries. nih.govacs.org
Studies on Garcinia species like G. yunnanensis, G. xanthochymus, and G. subfalcata have successfully used metabolomics to profile their rich chemical diversity, identifying numerous flavonoids, xanthones, and other phenolic compounds, including biflavonoids structurally related to this compound. nih.govnih.govacs.orgresearchgate.net These studies reveal significant variations in metabolite profiles between different plant parts, highlighting the importance of a comprehensive analytical approach. nih.govresearchgate.net
| Step | Description | Key Techniques/Tools |
|---|---|---|
| Extraction | Isolation of a broad range of metabolites from plant tissue. | Solvent extraction (Methanol, Ethanol). upm.edu.my |
| Analysis | Separation and detection of metabolites. | UPLC-ESI-QTOF-MS, UPLC-IMS-QTOF-MS. nih.govacs.org |
| Data Analysis | Comparison of metabolic profiles and identification of key differentiating compounds. | Multivariate analysis (PCA, OPLS-DA), database searching (e.g., METLIN). nih.govresearchgate.netnih.gov |
| Outcome | Comprehensive chemical profile, identification of potential bioactive markers. | Characterization of hundreds of metabolites, including flavonoids and xanthones. nih.govacs.org |
Advanced Imaging Techniques for Subcellular Localization of Action
Understanding where a compound like this compound accumulates and acts within a cell is crucial for elucidating its mechanism of action. Advanced imaging techniques allow for the visualization of molecules at the subcellular level, often in living cells. nih.govazolifesciences.com While direct imaging studies specifically on this compound are not widely reported, methods developed for other flavonoids are directly applicable.
Fluorescence Microscopy Techniques
Many flavonoids are intrinsically fluorescent, meaning they can be visualized without the need for a fluorescent label. escholarship.org This property can be exploited using techniques like two-photon excited fluorescence (TPEF) microscopy, which allows for deep tissue imaging with reduced photodamage. escholarship.org Label-free TPEF microscopy has been successfully used to observe the intracellular localization of the flavonoid fisetin (B1672732), showing its accumulation in the nucleoli of nerve cells. escholarship.org
For flavonoids with low native fluorescence, probes like diphenylboric acid 2-aminoethyl ester (DPBA) can be used. DPBA binds to certain flavonoids and enhances their fluorescence, enabling their visualization using standard epifluorescence or confocal microscopy. tandfonline.com
Mass Spectrometry Imaging (MSI)
MSI techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS), provide spatial distribution information of molecules on the surface of a sample. acs.org This label-free method has been used to map the distribution of flavonoids within plant seed sections, revealing their concentration in specific tissues like the seed coat. acs.org This approach could potentially be used to map the distribution of this compound within Garcinia tissues or even within cellular structures after appropriate sample preparation.
Super-Resolution Microscopy (SRM)
Techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) break the diffraction limit of light, enabling visualization of subcellular structures with nanoscale resolution. nih.govazolifesciences.com These methods typically require labeling the molecule of interest with a fluorescent tag. nih.gov By conjugating this compound to a fluorophore, SRM could potentially track its interaction with specific organelles or protein complexes in unprecedented detail.
| Technique | Principle | Potential Application for this compound | Reference Example |
|---|---|---|---|
| Two-Photon Microscopy | Label-free imaging using intrinsic fluorescence of the compound. escholarship.org | Visualize accumulation in specific organelles of living cells, assuming intrinsic fluorescence. | Imaging of fisetin in nerve cells. escholarship.org |
| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which can be sensitive to the local environment (e.g., pH). nih.gov | Distinguish between cytoplasmic and vacuolar pools of this compound. | Studying anthocyanin localization in plant cells. nih.gov |
| Mass Spectrometry Imaging (MSI) | Label-free mapping of molecules based on their mass-to-charge ratio across a tissue section. acs.org | Determine the precise location of this compound within Garcinia plant tissues. | Mapping flavonoids in Arabidopsis seeds. acs.org |
| Super-Resolution Microscopy (STORM/STED) | Fluorescence imaging below the diffraction limit of light, requiring a fluorescent label. nih.govazolifesciences.com | High-resolution tracking of a fluorescently-tagged this compound to observe its interaction with specific subcellular targets. | General subcellular drug delivery and kinetics studies. nih.gov |
Future Research Directions and Unaddressed Gaps in Garciniflavanone Studies
Elucidation of Novel Molecular Targets and Signaling Pathways
A significant gap in Garciniflavanone research is the definitive identification of its molecular targets and the signaling pathways it modulates. The biological effects of a compound are dictated by its interactions with specific proteins and the subsequent cascade of cellular signals. nih.govnih.gov Currently, the precise proteins that this compound binds to and the downstream effects of this binding are not well understood.
Future research must prioritize the identification of these targets. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to isolate and identify proteins that directly interact with this compound. nih.gov Once potential targets are identified, further studies will be necessary to validate these interactions and understand how they influence key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation, such as the MAP kinase and PI3K/AKT pathways. nih.gov Pinpointing these molecular interactions is a fundamental step toward understanding its mechanism of action and identifying potential therapeutic indications.
Application of Multi-Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Mechanistic Insight
To gain a holistic view of this compound's effects on cellular function, the application of multi-omics technologies is indispensable. These approaches provide a global, unbiased analysis of changes in molecular profiles following compound treatment.
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are up- or down-regulated by this compound. This can reveal the cellular response to the compound and highlight the biological processes being affected at the genetic level. nih.gov
Proteomics: This involves the large-scale study of proteins, providing a snapshot of the cellular protein landscape. fredhutch.orgnyu.edu Quantitative proteomics can reveal changes in protein expression and post-translational modifications, offering direct insight into the functional state of the cell and identifying proteins that are key to the compound's activity. nih.gov
Integrating these datasets can provide a comprehensive map of the molecular perturbations induced by this compound, from gene expression to protein function, offering a much deeper mechanistic insight than traditional targeted assays. To date, such studies on this compound have not been reported, representing a major frontier for future investigation.
Development of Advanced In Vitro and Organoid Models for Mechanistic Studies
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. nih.gov The development and use of advanced three-dimensional (3D) models, such as spheroids and organoids, are crucial for more physiologically relevant mechanistic studies of this compound.
Organoids, which are self-organizing 3D structures derived from stem cells, can mimic the architecture and function of specific organs. nih.govnews-medical.net Utilizing organoid models (e.g., gut, liver, or tumor organoids) would allow researchers to study the effects of this compound in a context that more closely resembles human physiology. springernature.comyoutube.com These advanced models are invaluable for investigating tissue-specific responses, metabolic effects, and the compound's impact on complex cellular interactions within a tissue-like structure, areas that remain unexplored for this compound.
| Model Type | Description | Potential Application for this compound Research |
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Initial high-throughput screening of bioactivity. |
| Spheroids | 3D aggregates of cells grown in suspension or non-adherent plates. | Studying cell-cell interactions and compound penetration. |
| Organoids | Self-organized 3D cultures derived from stem cells that mimic organ structure and function. nih.gov | Investigating tissue-specific efficacy, metabolism, and toxicity in a physiologically relevant context. |
| Organs-on-a-chip | Microfluidic devices containing living cells that simulate the activities of a human organ. | Modeling dynamic processes like absorption, distribution, and metabolism. |
Exploration of Synergistic Effects with Other Natural Compounds or Modulators
Natural compounds often exhibit enhanced biological activity when used in combination, a phenomenon known as synergy. mdpi.com This occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Investigating the synergistic potential of this compound with other natural products or conventional therapeutic agents is a promising research avenue. nih.govconsensus.app
For instance, studies on isogarcinol, another compound from the Garcinia genus, have shown synergistic effects with glucocorticoids in overcoming leukemia resistance. researchgate.net Similar studies are needed for this compound. A systematic approach, using checkerboard assays and calculating combination indices, could identify synergistic pairs. Such combinations could potentially enhance therapeutic efficacy, reduce required doses, and minimize side effects, but this area remains entirely unexplored for this compound.
Methodological Refinements for Enhanced Isolation and Characterization
The advancement of research on this compound is dependent on the ability to obtain high-purity material in sufficient quantities. Future work should focus on refining the methods for its extraction, isolation, and characterization. While classical chromatographic techniques are effective, they can be time-consuming and solvent-intensive.
Developing more efficient and scalable purification protocols is essential. Methodologies such as automatic flash chromatography and alkaline extraction have been shown to improve yield and purity for other flavones, like agathisflavone, while reducing solvent use and time. iaea.org Applying and optimizing such modern techniques for this compound could streamline its production for preclinical research. Furthermore, advanced analytical techniques should be employed for comprehensive structural characterization and purity assessment.
Theoretical and Computational Advances in Predicting Biological Activity and Interactions
Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the biological activity and molecular interactions of natural compounds. biolifejournals.comnih.gov These in silico methods can screen large libraries of potential protein targets and predict the binding affinity and mode of interaction for a specific ligand like this compound. ekb.egnih.gov
A molecular docking study on compounds from Garcinia prainiana, a related species, successfully predicted interactions with pancreatic lipase (B570770), identifying potential anti-obesity agents. myfoodresearch.com Similar computational studies are urgently needed for this compound to generate hypotheses about its molecular targets, which can then be validated experimentally. nih.gov These predictive models can significantly accelerate the drug discovery process by prioritizing experimental efforts and providing insights into structure-activity relationships, representing a cost-effective and efficient direction for future research. nih.gov
| Computational Technique | Purpose | Relevance to this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To identify potential protein targets and predict binding affinity. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | To assess the stability of the this compound-protein complex. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To design new derivatives with potentially improved activity. |
| Machine Learning / AI | Uses algorithms to predict biological activity based on structural features and existing data. nih.gov | To predict a spectrum of potential biological activities and guide experimental screening. |
Q & A
Q. How should researchers contextualize garciniaflavanone’s bioactivity within existing flavonoid literature?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to compare potency (e.g., IC50 values), selectivity indices, and mechanistic pathways. Highlight gaps, such as understudied targets (e.g., NLRP3 inflammasome) or species-specific effects. Cite recent high-impact studies to align with current trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
